molecular formula C23H21ClN2O2 B11183038 N-[3-chloro-4-(morpholin-4-yl)phenyl]biphenyl-4-carboxamide

N-[3-chloro-4-(morpholin-4-yl)phenyl]biphenyl-4-carboxamide

Cat. No.: B11183038
M. Wt: 392.9 g/mol
InChI Key: JIDHTQCYHXRSGQ-UHFFFAOYSA-N
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Description

N-[3-chloro-4-(morpholin-4-yl)phenyl]biphenyl-4-carboxamide: is a complex organic compound that features a biphenyl core with a carboxamide group and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[3-chloro-4-(morpholin-4-yl)phenyl]biphenyl-4-carboxamide typically involves the following steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.

    Introduction of the Carboxamide Group: The carboxamide group is introduced via an amide coupling reaction, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).

    Attachment of the Morpholine Ring: The morpholine ring is attached through a nucleophilic substitution reaction, where a chloro-substituted phenyl derivative reacts with morpholine under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) on the biphenyl core, converting them to amines.

    Substitution: The chloro group on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K2CO3).

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.

    Materials Science: It can be incorporated into polymers to enhance their mechanical and thermal properties.

Biology and Medicine:

    Drug Development: The compound’s structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biological Probes: It can be used as a probe to study biological pathways and interactions due to its unique chemical properties.

Industry:

    Coatings and Adhesives: The compound can be used in the formulation of high-performance coatings and adhesives due to its stability and reactivity.

    Electronics: It can be used in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of N-[3-chloro-4-(morpholin-4-yl)phenyl]biphenyl-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The morpholine ring and the biphenyl core play crucial roles in its binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison:

  • N-[3-chloro-4-(morpholin-4-yl)phenyl]naphthalene-1-carboxamide: This compound has a naphthalene core instead of a biphenyl core, which may affect its electronic properties and reactivity.
  • N-{[3-chloro-4-(morpholin-4-yl)phenyl]carbamothioyl}biphenyl-4-carboxamide: The presence of a carbamothioyl group introduces sulfur, which can influence the compound’s binding properties and biological activity.
  • 3-chloro-4-morpholin-4-yl-1,2,5-thiadiazole: This compound features a thiadiazole ring, which can impart different chemical and biological properties compared to the biphenyl core.

N-[3-chloro-4-(morpholin-4-yl)phenyl]biphenyl-4-carboxamide stands out due to its unique combination of a biphenyl core, a morpholine ring, and a carboxamide group, making it versatile for various applications.

Properties

Molecular Formula

C23H21ClN2O2

Molecular Weight

392.9 g/mol

IUPAC Name

N-(3-chloro-4-morpholin-4-ylphenyl)-4-phenylbenzamide

InChI

InChI=1S/C23H21ClN2O2/c24-21-16-20(10-11-22(21)26-12-14-28-15-13-26)25-23(27)19-8-6-18(7-9-19)17-4-2-1-3-5-17/h1-11,16H,12-15H2,(H,25,27)

InChI Key

JIDHTQCYHXRSGQ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)Cl

Origin of Product

United States

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